N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide
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Overview
Description
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide is an organic compound with the molecular formula C12H14N2O3. It is characterized by the presence of a cyanomethyl group and two methoxy groups attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **N-
N-(cyanomethyl)acetamide: This compound shares the cyanomethyl and acetamide groups but lacks the methoxy substituents on the phenyl ring.
Properties
CAS No. |
6286-51-7 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-10-7-12(17-3)11(16-2)6-9(10)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
JMAGXQNMNACWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CC#N)OC)OC |
Origin of Product |
United States |
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